4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate
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Overview
Description
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate is a chemical compound with the molecular formula C11H19NSi2. This compound is characterized by the presence of a benzonitrile group attached to a silicon-containing moiety. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(trimethylsilyl)silyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The benzonitrile group can be reduced to form corresponding amines or oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Utilized in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Dimethyl(trimethylsilyl)silyl]benzonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during chemical synthesis. The benzonitrile moiety can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)benzonitrile: Similar structure but lacks the dimethylsilyl group.
4-(Dimethylsilyl)benzonitrile: Similar structure but lacks the trimethylsilyl group.
Uniqueness
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile is unique due to the presence of both trimethylsilyl and dimethylsilyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
438627-93-1 |
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Molecular Formula |
C12H21NOSi2 |
Molecular Weight |
251.47 g/mol |
IUPAC Name |
4-[dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate |
InChI |
InChI=1S/C12H19NSi2.H2O/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12;/h6-9H,1-5H3;1H2 |
InChI Key |
AMZBKWXNENTEBG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C#N.O |
Origin of Product |
United States |
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